![molecular formula C12H10F3NO2 B2925729 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole CAS No. 338976-13-9](/img/structure/B2925729.png)
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a type of five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of 5-trifluoromethyl isoxazoles, which includes “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole”, can be achieved through denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-perfluoroalkyl isoxazole derivatives with various vinyl azides .Molecular Structure Analysis
The molecular formula of “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” is C12H10F3NO2 . The average mass is 257.208 Da and the monoisotopic mass is 257.066376 Da .Chemical Reactions Analysis
The synthesis of “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows for the synthesis of a wide range of perfluoroalkylated isoxazoles .Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethyl group is a common feature in many agrochemicals due to its ability to enhance the biological activity of pesticides. Compounds like 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole can be used as intermediates in the synthesis of novel agrochemicals. These compounds can contribute to the development of pesticides that are more effective at lower doses, reducing the environmental impact and potential toxicity to non-target species .
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group is known for improving the metabolic stability and bioavailability of drugs. The compound could be explored as a precursor for the synthesis of pharmaceuticals that require enhanced penetration through biological membranes, potentially leading to new treatments for various diseases .
Anti-Cancer Studies
Derivatives of trifluoromethyl-containing compounds have shown promise in anti-cancer studies. Specifically, they have been used to synthesize molecules that exhibit antiproliferative action against human cancer cell lines. Research into 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole derivatives could lead to the discovery of new anticancer agents with improved efficacy and selectivity .
Veterinary Medicine
Similar to their use in human medicine, trifluoromethyl derivatives are also valuable in veterinary medicine. They can be incorporated into treatments for animals, providing benefits such as increased potency and longer duration of action. The subject compound could be investigated for its potential applications in creating better veterinary drugs .
Functional Materials
The unique physicochemical properties imparted by the trifluoromethyl group make 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole a candidate for the development of functional materials. These materials could have specialized applications in various industries, including electronics and nanotechnology .
Drug Design and Discovery
The structural motif of 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole can be utilized in drug design and discovery. Its incorporation into drug candidates can lead to the development of novel therapeutics with unique mechanisms of action. This compound could play a crucial role in the discovery of drugs with better target specificity .
Orientations Futures
The future directions for “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-8(11-5-6-16-18-11)17-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVHUKYGGKRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

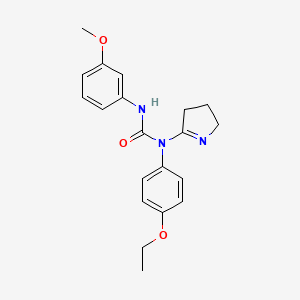
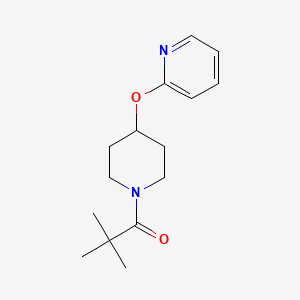
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)
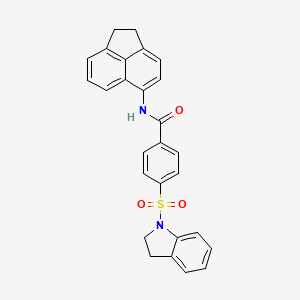
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
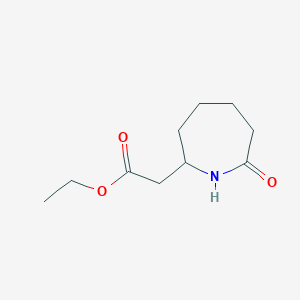
![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)
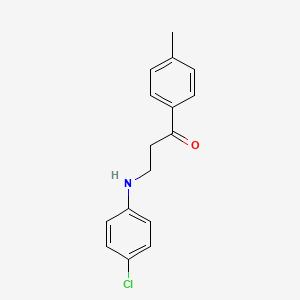
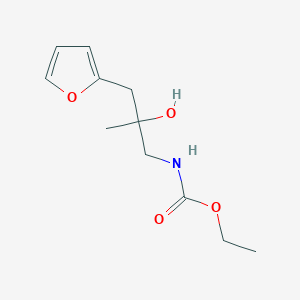
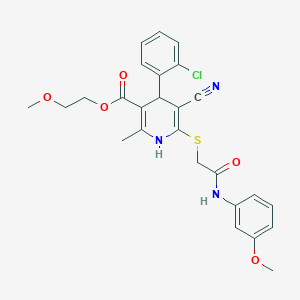
![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)
